methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride
CAS No.: 1803589-69-6
Cat. No.: VC11991561
Molecular Formula: C11H15Cl2NO2
Molecular Weight: 264.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803589-69-6 |
|---|---|
| Molecular Formula | C11H15Cl2NO2 |
| Molecular Weight | 264.14 g/mol |
| IUPAC Name | methyl 3-amino-4-(4-chlorophenyl)butanoate;hydrochloride |
| Standard InChI | InChI=1S/C11H14ClNO2.ClH/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8;/h2-5,10H,6-7,13H2,1H3;1H |
| Standard InChI Key | ADTVJESKHUZDRU-UHFFFAOYSA-N |
| SMILES | COC(=O)CC(CC1=CC=C(C=C1)Cl)N.Cl |
| Canonical SMILES | COC(=O)CC(CC1=CC=C(C=C1)Cl)N.Cl |
Introduction
Chemical Identity
Chemical Name: Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride
Synonyms:
-
4-Amino-3-(4-chloro-phenyl)-butyric acid methyl ester hydrochloride
-
Benzenepropanoic acid, β-(aminomethyl)-4-chloro-, methyl ester hydrochloride
CAS Number: 446053-47-0
Molecular Formula: C11H15Cl2NO2
Molecular Weight: 268.15 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C11H15Cl2NO2 |
| Molecular Weight | 268.15 g/mol |
| Structure | Contains a chlorophenyl group attached to a butanoate backbone with an amino group substitution . |
Structural Features
The compound features a methyl ester group (), an amino group (), and a chlorophenyl substituent. These functional groups contribute to its reactivity and potential biological activity.
SMILES Notation
COC(=O)CC(CN)C1=CC=C(C=C1)Cl .
Synthesis
Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride is synthesized through esterification reactions involving intermediates like 4-amino-3-(4-chlorophenyl)butanoic acid. The process typically involves:
-
Starting Materials:
-
Chlorobenzene derivatives
-
Amino acids or their derivatives
-
-
Reaction Steps:
Applications
This compound has significant potential in pharmaceutical research due to its structural similarity to bioactive molecules.
Pharmacological Research
Compounds with similar structures have been investigated for:
-
Neuroprotective effects
-
Potential as GABA analogs
-
Use in treating neurological disorders such as epilepsy or anxiety .
Chemical Research
The compound serves as an intermediate in organic synthesis, particularly in the preparation of derivatives with enhanced biological activity.
Spectroscopic Characterization
Typical techniques used for characterization include:
-
NMR Spectroscopy (1H and 13C):
-
Confirms the presence of the methyl ester, amino, and aromatic groups.
-
-
Mass Spectrometry (MS):
-
Molecular ion peak at , corresponding to the molecular weight of the hydrochloride salt.
-
-
Infrared (IR) Spectroscopy:
Safety and Handling
As with many chemical compounds, proper precautions should be taken during handling:
-
Hazards: May cause irritation upon contact with skin or eyes.
-
Storage Conditions: Store in a cool, dry place away from incompatible materials like strong oxidizing agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume